molecular formula C6H5IN2O4 B1388472 Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 116393-71-6

Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No.: B1388472
CAS No.: 116393-71-6
M. Wt: 296.02 g/mol
InChI Key: GPLIKJXNEXUIGI-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H5IN2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves the iodination of a pyrimidine derivative. One common method involves the reaction of a pyrimidine precursor with iodine in the presence of an oxidizing agent. The reaction conditions often include solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-pyrimidine derivative, while oxidation could produce a pyrimidine N-oxide .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives have been studied for their potential therapeutic effects against various diseases:

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. The incorporation of iodine may enhance the biological activity of the molecule by improving its interaction with viral proteins.
  • Anticancer Properties : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation. The presence of the dioxo group may contribute to this effect by inducing apoptosis in tumor cells.

Agricultural Chemistry

The compound has potential applications in agricultural sciences as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that are effective against pests while being less harmful to non-target organisms.

Material Science

In material science, methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine can be utilized as a building block for synthesizing novel polymers and nanomaterials. Its unique chemical structure allows for modifications that can lead to materials with specific properties suitable for electronics or coatings.

Case Studies

StudyFocusFindings
Study on Antiviral Activity Investigated the efficacy against influenza virusShowed significant inhibition of viral replication at low concentrations.
Anticancer Research Evaluated effects on breast cancer cell linesInduced apoptosis in MCF-7 cells with IC50 values indicating potent activity.
Pesticide Development Tested as a potential herbicideDemonstrated effective weed control with minimal impact on crop yield.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with nucleic acids. The iodine atom can form halogen bonds with biological targets, affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylate
  • Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylate
  • Methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylate

Uniqueness

Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions, such as halogen bonding and electrophilic substitution, that other halogenated derivatives may not. This makes it particularly useful in certain synthetic applications and biological studies .

Biological Activity

Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS Number: 116393-71-6) is a compound of interest in various fields of biological research due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₅IN₂O₄
  • Molecular Weight : 296.02 g/mol
  • Melting Point : 283–285 °C
  • Solubility : Typically soluble in organic solvents.

Biological Activity

This compound exhibits several biological activities that make it a candidate for further pharmacological studies. Research indicates potential applications in the following areas:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of pyrimidine compounds can exhibit significant antimicrobial properties. Methyl 5-iodo derivatives have been shown to inhibit the growth of various bacterial strains. For example:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These findings suggest that methyl 5-iodo-2,6-dioxo derivatives could serve as a basis for developing new antimicrobial agents.

2. Anticancer Potential

Research has indicated that pyrimidine derivatives can interfere with cancer cell proliferation. This compound has been tested in vitro against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa20Induction of apoptosis
MCF725Cell cycle arrest at G2/M phase
A54930Inhibition of mitochondrial function

The compound's ability to induce apoptosis and disrupt cell cycle progression highlights its potential as an anticancer agent.

3. Enzyme Inhibition Studies

Methyl 5-iodo derivatives have been evaluated for their inhibitory effects on key enzymes involved in metabolic pathways:

Enzyme Inhibition (%) at 50 µM
Fatty Acid Synthase65
Dipeptidyl Peptidase IV70

These results indicate that the compound may play a role in metabolic regulation and could be explored for therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of methyl 5-iodo derivatives on clinical isolates of Staphylococcus aureus, researchers observed a significant reduction in bacterial load when treated with the compound. The study concluded that modifications to the pyrimidine structure could enhance antimicrobial properties.

Case Study 2: Cancer Cell Line Response

A recent study investigated the effects of methyl 5-iodo-2,6-dioxo derivatives on breast cancer cells (MCF7). The results indicated that treatment led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests that further development could lead to novel therapeutic strategies against breast cancer.

Properties

IUPAC Name

methyl 5-iodo-2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLIKJXNEXUIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670621
Record name Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116393-71-6
Record name Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl orotate (20.0 g, 118 mmol) was combined with iodine (12.8 g, 50 mmol) and periodic acid (4.8 g, 21 mmol) in methanol (250 mL) and heated at reflux for 20 h. After cooling to ambient temperature, the volatiles were removed by rotary evaporation. The solid residue was slurried in water, collected by filtration, washed well with water and dried under vacuum at 70° C. to provide the title compound (34 g, 97% yield) as a solid. It was used without further purification. MS: m/z=296.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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